4-((2-(dimethylamino)ethyl)amino)quinazoline-2(1H)-thione
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Overview
Description
4-((2-(dimethylamino)ethyl)amino)quinazoline-2(1H)-thione is a heterocyclic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and are used as building blocks in medicinal chemistry
Mechanism of Action
Target of Action
Quinazoline derivatives have been found to interact with a variety of biological targets. They are known to be key building blocks in the synthesis of remedial drugs for heart disease and hypertension . They have also been used in the treatment of various diseases due to their wide range of biological activities .
Mode of Action
The exact mode of action can vary depending on the specific quinazoline derivative and its biological target. For instance, some quinazoline derivatives have been found to have anti-inflammatory and analgesic effects .
Biochemical Pathways
Quinazoline derivatives can affect a variety of biochemical pathways. For example, they have been found to inhibit enzymes such as α-amylase and α-glucosidase .
Pharmacokinetics
The pharmacokinetics of quinazoline derivatives can vary widely depending on the specific compound. Factors such as absorption, distribution, metabolism, and excretion (ADME) can all influence a compound’s bioavailability .
Result of Action
The result of a quinazoline derivative’s action can depend on its specific biological target and mode of action. For example, some derivatives have been found to have analgesic and anti-inflammatory effects .
Action Environment
The action of quinazoline derivatives can be influenced by various environmental factors. For example, the presence of alcohol amines has been found to catalyze the conversion of CO2 in the cyclization with 2-aminobenzonitrile to quinazoline-2,4(1H,3H)-dione in water .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((2-(dimethylamino)ethyl)amino)quinazoline-2(1H)-thione typically involves the reaction of 2-aminobenzonitrile with dimethylaminoethylamine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and the product is isolated through crystallization .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial processes may incorporate advanced purification techniques such as column chromatography and recrystallization .
Chemical Reactions Analysis
Types of Reactions
4-((2-(dimethylamino)ethyl)amino)quinazoline-2(1H)-thione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinazoline-2,4-dione derivatives.
Reduction: Reduction reactions can convert it into different quinazoline derivatives with altered biological activities.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the quinazoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products
The major products formed from these reactions include quinazoline-2,4-dione derivatives, substituted quinazolines, and various functionalized quinazoline compounds .
Scientific Research Applications
4-((2-(dimethylamino)ethyl)amino)quinazoline-2(1H)-thione has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various quinazoline derivatives with potential biological activities.
Biology: The compound is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential as an anticancer, antiviral, and antibacterial agent.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions
Comparison with Similar Compounds
Similar Compounds
Quinazoline-2,4-dione: Known for its biological activities, including anticancer and antibacterial properties.
2-(2-(dimethylamino)quinazolin-4-yloxy)-N-phenylacetamide: Exhibits high anti-influenza virus activity.
N-(2-(2-(3,4-dihydroisoquinolin-2(1H)-yl)quinazolin-4-yloxy)ethyl)benzamide: Known for its antiviral properties
Uniqueness
4-((2-(dimethylamino)ethyl)amino)quinazoline-2(1H)-thione stands out due to its unique combination of a quinazoline core with a dimethylaminoethyl group. This structural feature imparts distinct biological activities and enhances its potential as a versatile compound in various scientific applications .
Properties
IUPAC Name |
4-[2-(dimethylamino)ethylamino]-1H-quinazoline-2-thione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N4S/c1-16(2)8-7-13-11-9-5-3-4-6-10(9)14-12(17)15-11/h3-6H,7-8H2,1-2H3,(H2,13,14,15,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCVYBFXLIOBVED-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCNC1=NC(=S)NC2=CC=CC=C21 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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